molecular formula C23H29ClN2O B584749 N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

Cat. No.: B584749
M. Wt: 384.9 g/mol
InChI Key: OTXTZCLQEGSAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-M 1000390 hydrochloride: is a non-peptidic, low-internalizing, delta-selective opioid receptor agonist. It is a derivative of SNC 80 and does not trigger acute desensitization of the analgesic response. This compound is brain-penetrant following systemic administration and is known to reduce complete Freund’s adjuvant-induced hyperalgesia .

Biochemical Analysis

Biochemical Properties

AR-M 1000390 hydrochloride plays a significant role in biochemical reactions as a δ-opioid receptor agonist. It interacts with δ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and other physiological processes. The compound exhibits high selectivity and potency for δ-opioid receptors, with an EC50 value of 7.2±0.9 nM . AR-M 1000390 hydrochloride also interacts with L-type calcium channels, inhibiting calcium mobilization in pancreatic β-cells, which affects insulin secretion . These interactions highlight the compound’s potential in modulating pain and metabolic processes.

Cellular Effects

AR-M 1000390 hydrochloride has been shown to exert various effects on different cell types and cellular processes. In pancreatic β-cells, the compound inhibits insulin content and secretion without affecting cell survival . This inhibition is due to the specific inhibition of insulin2 mRNA transcription, leading to insulin depletion and hyperglycemia . Additionally, AR-M 1000390 hydrochloride affects cell signaling pathways by inhibiting KCl-mediated calcium mobilization, which plays a role in insulin secretion . These cellular effects demonstrate the compound’s potential impact on metabolic and endocrine functions.

Molecular Mechanism

The molecular mechanism of AR-M 1000390 hydrochloride involves its binding interactions with δ-opioid receptors and L-type calcium channels. As a δ-opioid receptor agonist, the compound activates these receptors, leading to downstream signaling events that modulate pain perception and other physiological processes . The inhibition of L-type calcium channels by AR-M 1000390 hydrochloride reduces calcium mobilization in pancreatic β-cells, affecting insulin secretion . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AR-M 1000390 hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that AR-M 1000390 hydrochloride causes vacuolation in the β-cells of the rat pancreas, leading to insulin depletion and hyperglycemia after 7 days of dosing . These effects are reversible, as insulin levels and glucose homeostasis return to normal after a recovery period . These temporal effects highlight the importance of monitoring the compound’s stability and long-term impact in experimental settings.

Dosage Effects in Animal Models

The effects of AR-M 1000390 hydrochloride vary with different dosages in animal models. In rats, treatment with 5, 100, and 600 μmol/kg of the compound for 3 and/or 7 days resulted in dose-dependent vacuolation in the β-cells of the pancreas . At the highest dose of 600 μmol/kg, significant insulin depletion and hyperglycemia were observed . These effects were reversible after a recovery period, indicating that the compound’s impact on insulin secretion and glucose homeostasis is dose-dependent and reversible . These findings underscore the importance of dosage considerations in preclinical studies.

Metabolic Pathways

AR-M 1000390 hydrochloride is involved in metabolic pathways related to insulin synthesis and secretion. The compound inhibits insulin2 mRNA transcription, leading to reduced insulin content and secretion in pancreatic β-cells . This inhibition affects glucose homeostasis and can lead to hyperglycemia . Additionally, the compound’s interaction with L-type calcium channels further modulates insulin secretion by affecting calcium mobilization . These metabolic pathways highlight the compound’s potential impact on endocrine and metabolic functions.

Transport and Distribution

The transport and distribution of AR-M 1000390 hydrochloride within cells and tissues are crucial for its biological activity. The compound is brain-penetrant following systemic administration, indicating its ability to cross the blood-brain barrier . This property is essential for its potential therapeutic applications in modulating pain perception and other central nervous system functions. Additionally, the compound’s interaction with L-type calcium channels in pancreatic β-cells suggests its distribution within endocrine tissues . These transport and distribution properties are vital for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of AR-M 1000390 hydrochloride plays a significant role in its activity and function. The compound’s interaction with δ-opioid receptors and L-type calcium channels suggests its localization within the plasma membrane and intracellular compartments involved in calcium signaling . These interactions are crucial for its effects on insulin secretion and pain modulation. Understanding the subcellular localization of AR-M 1000390 hydrochloride provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AR-M 1000390 hydrochloride involves the reaction of N,N-diethyl-4-(phenyl-4-piperidinylidenemethyl)-benzamide with hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for AR-M 1000390 hydrochloride are not extensively documented. the synthesis likely follows similar routes as laboratory preparation, with scaled-up reaction vessels and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: AR-M 1000390 hydrochloride primarily undergoes substitution reactions due to the presence of the benzamide and piperidine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the piperidine ring .

Scientific Research Applications

AR-M 1000390 hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: AR-M 1000390 hydrochloride is unique due to its low-internalizing property and selective activation of delta opioid receptors without causing acute desensitization. This makes it particularly useful for long-term studies of delta opioid receptor function and potential therapeutic applications .

Properties

IUPAC Name

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXTZCLQEGSAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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